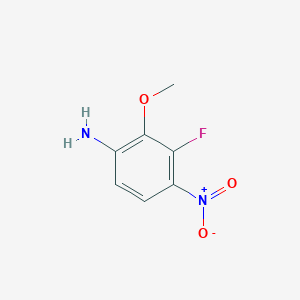
1,1-Dimethyl-2-phenylguanidine hydroiodide
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,1-Dimethyl-2-phenylguanidine hydroiodide is C9H14IN3 . The average mass is 291.132 Da and the monoisotopic mass is 291.023224 Da .Physical And Chemical Properties Analysis
1,1-Dimethyl-2-phenylguanidine hydroiodide has a molecular weight of 291.13 g/mol. For more detailed physical and chemical properties, you may need to refer to specific databases or resources .Scientific Research Applications
Medicinal Chemistry
1,1-Dimethyl-2-phenylguanidine hydroiodide: is explored in medicinal chemistry for its potential therapeutic properties. Its structural similarity to guanidine, a known pharmacophore, suggests it could be useful in drug design and discovery. However, specific applications in medicine are not readily available in the public domain due to proprietary research and potential patent restrictions .
Agriculture
In agriculture, this compound could be investigated for its role as a growth promoter or pesticide due to its guanidine moiety. Guanidine derivatives are known to exhibit various biological activities which could be beneficial for plant growth regulation or pest control. Detailed studies and applications in this field are subject to further research and development .
Industrial Applications
Industrial applications of 1,1-Dimethyl-2-phenylguanidine hydroiodide may include its use as a catalyst or a stabilizer in chemical reactions due to its potential reactivity and stability under various conditions. The compound’s properties could be harnessed in the synthesis of polymers or other complex materials .
Environmental Science
In environmental science, this compound might be used in the detoxification of pollutants or as a component in sensors for environmental monitoring. Its chemical structure could interact with various contaminants, aiding in their breakdown or detection .
Material Science
Material scientists could explore the use of 1,1-Dimethyl-2-phenylguanidine hydroiodide in the creation of new materials with unique properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into composites or coatings could lead to advancements in material technologies .
Analytical Chemistry
Lastly, in analytical chemistry, 1,1-Dimethyl-2-phenylguanidine hydroiodide may serve as a reagent or a standard in the quantification and qualification of chemical substances. Its stable iodide ion could be particularly useful in various analytical techniques, such as titrations or chromatography .
properties
IUPAC Name |
1,1-dimethyl-2-phenylguanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.HI/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYVMYXLICMVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-phenylguanidine hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)
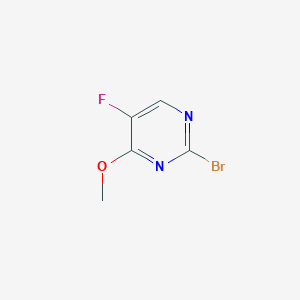
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)


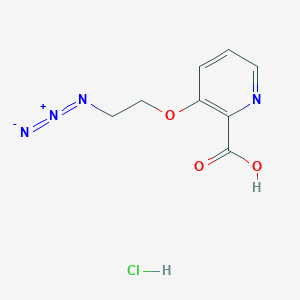
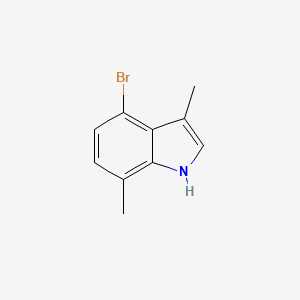
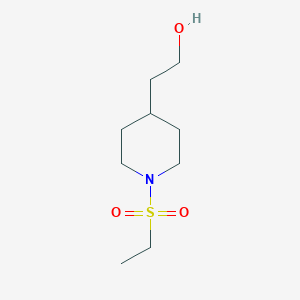
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)


